Allopregnanolone - d5
Description
Evolution of Stable Isotope Tracers in Biological Systems Research
The use of stable isotopes as tracers in biological research has a rich history, evolving from early applications in metabolic studies to sophisticated, modern techniques in proteomics, metabolomics, and drug development. nih.gov Initially, the focus was on tracking the metabolic fate of simple molecules. nih.gov However, advancements in mass spectrometry have broadened their application, allowing for detailed investigation of complex physiological and pathological processes. nih.govresearchgate.netresearchgate.net The ability to introduce stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into organic compounds without altering their fundamental chemical properties has been a cornerstone of this evolution. nih.gov
Fundamental Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of elements and molecules. up.ac.zabritannica.com The core principle involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as Allopregnanolone-d5, to a sample containing an unknown quantity of the corresponding natural (or "endogenous") compound. fiveable.mersc.orgosti.gov
After thorough mixing to ensure isotopic equilibrium, the sample is analyzed by a mass spectrometer. up.ac.zarsc.org The instrument measures the ratio of the isotopically labeled compound to the unlabeled compound. osti.gov Because the amount of the added labeled standard is precisely known, this ratio allows for the accurate calculation of the concentration of the endogenous compound in the original sample. fiveable.mersc.org A key advantage of this method is that it compensates for analyte loss during sample preparation and analysis, as both the labeled and unlabeled compounds are affected equally. up.ac.zafiveable.me
Table 1: Key Steps in Isotope Dilution Mass Spectrometry
| Step | Description |
| Spiking | A precise amount of the isotopically labeled internal standard (e.g., Allopregnanolone-d5) is added to the biological sample. rsc.orgosti.gov |
| Equilibration | The labeled standard is thoroughly mixed with the sample to ensure uniform distribution with the endogenous analyte. rsc.org |
| Sample Preparation | The analyte of interest is extracted and purified from the complex biological matrix. texilajournal.comfrontiersin.org |
| Mass Spectrometric Analysis | The sample is introduced into a mass spectrometer to measure the ratio of the labeled to the unlabeled analyte. scioninstruments.commdpi.com |
| Quantification | The concentration of the endogenous analyte is calculated based on the measured isotope ratio and the known amount of the added standard. fiveable.mersc.org |
Advantages of Deuterated Analogs in Pharmacological and Biochemical Investigations
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly advantageous as internal standards in mass spectrometry. clearsynth.comaptochem.com Since deuterium has nearly double the mass of hydrogen, the deuterated standard is easily distinguishable from the natural compound by the mass spectrometer. bioscientia.de However, this mass difference is generally not significant enough to alter the chemical and physical properties of the molecule, such as extraction efficiency and chromatographic retention time. aptochem.com This ensures that the deuterated standard behaves almost identically to the analyte of interest throughout the analytical process, a critical factor for accurate quantification. aptochem.com
The use of deuterated standards helps to correct for matrix effects, where other components in a complex sample can interfere with the ionization of the analyte, leading to inaccurate measurements. scioninstruments.comclearsynth.com By co-eluting with the analyte, the deuterated standard experiences the same matrix effects, allowing for reliable compensation. texilajournal.com Furthermore, the incorporation of deuterium can increase the metabolic stability of a compound, a property that is also being explored in the development of new drugs with improved pharmacokinetic profiles. bioscientia.deresearchgate.netinformaticsjournals.co.in
Overview of Allopregnanolone (B1667786) as a Key Endogenous Neurosteroid
Allopregnanolone is a metabolite of the hormone progesterone (B1679170) and is synthesized in the brain, adrenal glands, and gonads. alzdiscovery.orgnih.gov It is a potent neurosteroid that plays a crucial role in regulating brain function. nih.govmdpi.com
Its Role in Neurotransmission and Brain Homeostasis (Preclinical Context)
In preclinical studies, allopregnanolone has been shown to be a powerful positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. mdpi.commdpi.comwikipedia.org GABA is the primary inhibitory neurotransmitter in the central nervous system, and by enhancing GABA's effects, allopregnanolone can produce anxiolytic, sedative, and anticonvulsant effects. mdpi.comwikipedia.org It plays a vital role in the brain's response to stress by modulating the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.comnih.gov
Research in animal models suggests that allopregnanolone is involved in neurogenesis, the protection of neurons, and the reduction of inflammation in the brain. alzdiscovery.org It also appears to influence cholesterol homeostasis within the brain. alzdiscovery.org Alterations in allopregnanolone levels have been associated with various conditions in preclinical models, including mood disorders and neurodegenerative diseases. frontiersin.orgresearchgate.net The function of allopregnanolone can be context-dependent, with its effects varying based on factors like hormonal status and stress levels. mdpi.com
Table 2: Preclinical Research Findings on Allopregnanolone's Role
| Area of Investigation | Key Preclinical Findings |
| Neurotransmission | Potent positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. mdpi.commdpi.comwikipedia.org |
| Stress Response | Modulates the HPA axis, playing a role in the physiological response to stress. mdpi.comnih.gov |
| Neuroprotection | Promotes neurogenesis, reduces inflammation, and lowers Aβ in animal models of Alzheimer's disease. alzdiscovery.org |
| Brain Homeostasis | Regulates cholesterol homeostasis in the brain through interactions with LXR and PXR receptors. alzdiscovery.org |
Challenges in Accurate Quantification of Endogenous Neurosteroids
The accurate measurement of endogenous neurosteroids like allopregnanolone in biological samples presents significant analytical challenges. nih.govconicet.gov.ar These compounds are often present at very low concentrations in complex biological matrices such as plasma and brain tissue. frontiersin.orgnih.gov
Traditional methods like radioimmunoassays, while sensitive, can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids. nih.govnih.gov This can lead to inaccurate and inconsistent results. conicet.gov.ar The extraction of these lipophilic molecules from fatty tissues like the brain is also complex and can result in variable recovery rates. frontiersin.org
Mass spectrometry-based methods, particularly when combined with liquid or gas chromatography, offer much higher specificity and are considered the gold standard for steroid analysis. mdpi.comconicet.gov.ar However, even with these advanced techniques, challenges remain, including the need for extensive sample purification to remove interfering substances and the potential for ion suppression in the mass spectrometer. texilajournal.comconicet.gov.ar
Rationale for the Application of Allopregnanolone-d5 as a Research Tool
The use of Allopregnanolone-d5 as an internal standard directly addresses the challenges associated with the accurate quantification of endogenous allopregnanolone. capes.gov.brnih.gov By incorporating five deuterium atoms, Allopregnanolone-d5 has a distinct mass that allows it to be clearly differentiated from the natural, unlabeled allopregnanolone by a mass spectrometer. lgcstandards.comacanthusresearch.com
As a stable isotope-labeled analog, Allopregnanolone-d5 is the ideal internal standard for isotope dilution mass spectrometry. aptochem.com It mimics the behavior of endogenous allopregnanolone during extraction, purification, and ionization, thereby compensating for any procedural losses or matrix effects. texilajournal.comclearsynth.com This ensures a high degree of accuracy and precision in the measurement of allopregnanolone levels, which is crucial for understanding its physiological and pathological roles. mdpi.comresearchgate.net The availability of a reliable internal standard like Allopregnanolone-d5 is therefore fundamental for robust and reproducible research into the neurobiology of this important neurosteroid. pharmaffiliates.com
Properties
Molecular Formula |
C21H25D5O2 |
|---|---|
Molecular Weight |
323.46 |
Synonyms |
(3α,5α)-3-Hydroxy-2,2,3,4,4-d5-pregnan-20-one |
Origin of Product |
United States |
Synthetic Chemistry and Analytical Purity Assessment of Allopregnanolone D5
Strategies for Deuterium (B1214612) Incorporation into Steroid Scaffolds
The introduction of deuterium into a complex steroid scaffold requires specific and controlled chemical reactions to ensure the label is placed in stable positions. sigmaaldrich.com The strategies employed often involve multi-step syntheses starting from readily available steroid precursors.
The synthesis of deuterated steroids relies on the use of reagents that can serve as a source of deuterium. The choice of precursor is dictated by the desired location and number of deuterium atoms to be incorporated. Common deuterated reagents used in steroid synthesis include deuterium oxide (D₂O) and sodium borodeuteride (NaBD₄). nih.govresearchgate.net
For instance, a common strategy begins with a Δ(5)-sterol or steroid precursor. nih.gov The synthesis can involve a base-catalyzed exchange reaction where protons on carbon atoms adjacent to a carbonyl group are replaced with deuterium from D₂O. nih.govnih.gov Subsequently, a reduction step using a deuterated reducing agent like sodium borodeuteride can introduce deuterium at another specific position. nih.govresearchgate.net This combination of reactions allows for the targeted labeling of multiple sites on the steroid backbone.
Table 1: Common Deuterated Reagents in Steroid Synthesis
| Reagent | Chemical Formula | Typical Application |
|---|---|---|
| Deuterium Oxide | D₂O | Source of deuterium for H/D exchange reactions, often base or acid-catalyzed. nih.gov |
| Sodium Borodeuteride | NaBD₄ | Deuterated reducing agent for converting ketones and aldehydes to deuterated alcohols. researchgate.net |
Hydrogen-deuterium exchange (HDX) reactions are a cornerstone of isotopic labeling. nih.govwikipedia.org These reactions can be facilitated through either chemical or enzymatic means.
Chemical derivatization is the most common approach for synthesizing standards like Allopregnanolone-d5. Base-catalyzed HDX is particularly effective for introducing deuterium at carbon centers adjacent to carbonyl groups through an enolization mechanism. nih.gov For example, treating a steroid ketone with a base in the presence of D₂O can lead to the exchange of α-hydrogens for deuterium. nih.gov Another key chemical method is the reduction of a carbonyl group with a deuterated hydride reagent, such as sodium borodeuteride, which installs a deuterium atom at the resulting hydroxyl-bearing carbon. nih.govresearchgate.net A multi-step synthesis might involve creating an intermediate like a 6-oxo-3α,5α-cyclosteroid, performing a base exchange with D₂O to label the C-7 position, and then using sodium borodeuteride to reduce the 6-oxo group, thereby introducing a third deuterium atom at C-6. nih.gov
While enzymatic methods are pivotal in studying protein dynamics through HDX, their application in the routine synthesis of small molecule deuterated standards is less common than chemical synthesis. However, enzymes found in various organisms are capable of metabolizing steroids, and these biological pathways could theoretically be exploited by using deuterated precursors in a biosynthetic system. nih.gov
Quality Control and Analytical Characterization of Allopregnanolone-d5 Preparations
Rigorous quality control is essential to ensure that a deuterated standard is suitable for its intended analytical purpose. sigmaaldrich.com This involves confirming the compound's structural integrity, chemical purity, and isotopic enrichment. rsc.org
Isotopic purity is a critical parameter for a deuterated standard, defining the percentage of the material that contains the specified number of deuterium atoms. nih.govresearchgate.net The determination of isotopic purity and enrichment is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
HRMS can distinguish between the unlabeled compound (D₀) and its various deuterated isotopologues (D₁, D₂, etc.) based on their precise mass-to-charge ratios. nih.gov The isotopic purity is calculated from the relative abundance of the ion signals corresponding to each isotopologue. nih.govresearchgate.net For Allopregnanolone-d5, the analysis would aim to confirm that the D₅ isotopologue is the most abundant species, with a typical isotopic purity of 98% or higher. tocris.com
NMR spectroscopy provides complementary information, confirming the location of the deuterium atoms on the steroid scaffold and assessing the level of incorporation at each specific site. rsc.org
Table 2: Example Isotopic Distribution for a Hypothetical Batch of Allopregnanolone-d5
| Isotopologue | Description | Relative Abundance (%) |
|---|---|---|
| D₀ | Unlabeled Allopregnanolone (B1667786) | < 0.1 |
| D₁ | Allopregnanolone with 1 Deuterium | < 0.5 |
| D₂ | Allopregnanolone with 2 Deuterium | < 1.0 |
| D₃ | Allopregnanolone with 3 Deuterium | 1.5 |
| D₄ | Allopregnanolone with 4 Deuterium | 2.5 |
Note: This table is illustrative. Actual batch data is provided on a Certificate of Analysis. tocris.com
Beyond isotopic purity, the chemical purity of the standard must be high to prevent interference from other compounds during analysis. researchgate.net Research-grade standards are expected to have a chemical purity of 95-99% or greater. nih.govnih.gov
Several analytical techniques are employed to assess chemical purity. A mass balance approach is often used, which involves quantifying the main component and all significant impurities. researchgate.net Techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection are used to identify and quantify organic impurities, including structurally related steroids. researchgate.net Quantitative NMR (qNMR) can also be used as a complementary, non-destructive method to determine purity. researchgate.net The assessment also includes measuring residual solvents and water content. The final certified purity value is established with metrological traceability to SI units. researchgate.net
Table 3: Methods for Chemical Purity Assessment of Steroid Standards
| Technique | Purpose |
|---|---|
| HPLC-UV/MS | Separation and quantification of organic and structurally related impurities. researchgate.net |
| GC-FID | Quantification of volatile organic impurities and the main component. researchgate.net |
| Quantitative NMR (qNMR) | Independent determination of purity by comparing the analyte signal to a certified reference standard. researchgate.net |
| Karl Fischer Titration | Determination of water content. |
Advanced Mass Spectrometry Based Analytical Methodologies Employing Allopregnanolone D5
Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS)
SID-LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The "stable isotope dilution" aspect involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, Allopregnanolone-d5, to the sample at an early stage of the analytical process. This internal standard behaves nearly identically to the endogenous analyte throughout sample preparation, chromatography, and ionization, allowing for accurate correction of any analyte loss or variability.
Method Development for Allopregnanolone (B1667786) and Isomer Quantification
The development of robust SID-LC-MS/MS methods for allopregnanolone and its isomers, such as pregnanolone, epiallopregnanolone, and isopregnanolone, requires careful optimization of several key parameters to ensure accurate and reliable results. nih.govscispace.com
Effective chromatographic separation is critical for distinguishing allopregnanolone from its isomers, which often have the same mass and similar fragmentation patterns. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed.
One successful approach utilizes a C18 stationary phase, a common choice for steroid separation due to its hydrophobic nature. nih.govexcelmale.comnih.govresearchgate.net For instance, an Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm) has been shown to effectively separate allopregnanolone from its isomers. nih.gov The mobile phase composition is also a critical factor. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid to aid in protonation) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often used to achieve optimal separation of the various steroids. excelmale.comnih.gov
Table 1: Example Chromatographic Conditions for Allopregnanolone Isomer Separation
| Parameter | Condition |
| Column | Acquity BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 45 °C |
| Gradient | Start at 70% B, increase to 80% B over 6.8 min, then to 100% B over 2.5 min |
This table presents an example of chromatographic conditions that have been successfully used for the separation of allopregnanolone and its isomers. excelmale.comnih.gov
Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity needed for neurosteroid analysis. researchgate.net In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for a specific fragment ion. This precursor-to-product ion transition is highly specific to the target analyte.
For derivatized allopregnanolone and its deuterated internal standard, Allopregnanolone-d5, specific MRM transitions are carefully selected and optimized. The ion source conditions, such as IonSpray voltage and temperature, are also optimized to ensure efficient ionization of the analytes. nih.gov
Table 2: Example Optimized Mass Spectrometry Parameters for Derivatized Allopregnanolone and Allopregnanolone-d5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Declustering Potential (DP) |
| Allopregnanolone (AMP derivatized) | 414.4 | 113.1 | 35 | 106 |
| Allopregnanolone-d5 (AMP derivatized) | 419.4 | 113.1 | 35 | 106 |
This table provides an example of optimized MRM transitions and associated parameters for allopregnanolone and its d5-labeled internal standard after derivatization with 1-amino-4-methylpiperazine (B1216902) (AMP). Data compiled from published research. nih.gov
Due to the relatively low ionization efficiency of native neurosteroids, derivatization is a common strategy to enhance their signal intensity in the mass spectrometer. nih.gov This process involves chemically modifying the analyte to introduce a more readily ionizable group.
1-amino-4-methylpiperazine (AMP) has proven to be an effective derivatizing reagent for allopregnanolone. nih.govresearchgate.netnih.gov AMP reacts with the ketone group of allopregnanolone, introducing a tertiary amine group that is easily protonated, leading to a significant increase in ionization efficiency and, consequently, a lower limit of quantification. researchgate.netnih.gov This derivatization not only enhances sensitivity but can also improve the chromatographic separation of isomers. researchgate.net
Hydroxylamine is another derivatizing agent used for ketosteroids. nih.gov It reacts with the carbonyl group to form an oxime. nih.gov This modification can significantly improve the ionization efficiency of the analytes in electrospray ionization MS analysis. nih.gov The introduction of a charged functional group via derivatization can greatly enhance sensitivity due to the pre-formation of an ionic species. nih.gov
Application of Allopregnanolone-d5 as a Surrogate Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as Allopregnanolone-d5, is fundamental to the accuracy and precision of SID-LC-MS/MS assays. nih.gov Allopregnanolone-d5 has the same chemical structure as allopregnanolone, except that five of its hydrogen atoms have been replaced with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard, while their chemical and physical properties remain virtually identical.
Biological samples, such as plasma and serum, are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as "matrix effects," can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of quantification. mdpi.com
Because Allopregnanolone-d5 co-elutes with the native allopregnanolone from the LC column and experiences the same matrix effects, any suppression or enhancement of the analyte signal will be mirrored by a proportional change in the internal standard signal. chromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to a more accurate and precise measurement of the endogenous analyte concentration. chromatographyonline.com The use of a stable isotope-labeled internal standard is therefore a prerequisite for achieving reliable quantification and high precision in complex biological matrices. chromatographyonline.com
Quantification of Allopregnanolone and Related Isomers (e.g., pregnanolone, epi-allopregnanolone, isopregnanolone) in Complex Biological Matrices
The quantification of allopregnanolone in complex biological matrices like plasma, serum, and brain tissue is complicated by the presence of its isomers, including pregnanolone, epi-allopregnanolone, and isopregnanolone. nih.govnih.gov These molecules often share the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. nih.gov Therefore, effective chromatographic separation prior to mass detection is essential. nih.govnih.gov
In these analytical methods, Allopregnanolone-d5 is utilized as a surrogate labeled standard for allopregnanolone and its isomers. nih.govresearchgate.net This is possible because the isomers share the same mass transitions in the mass spectrometer. nih.gov The stable isotope dilution technique involves spiking the biological sample with a known concentration of Allopregnanolone-d5. researchgate.net During analysis, the ratio of the endogenous analyte's signal to the internal standard's signal is measured. dundee.ac.uk This ratio is then used to calculate the absolute concentration of the analyte by referencing a calibration curve, effectively normalizing for variations that can occur during the analytical workflow. dundee.ac.uk This approach is crucial for achieving the specificity and accuracy required to differentiate the biological roles of each isomer, a task that is often hindered in less specific methods like immunoassays due to cross-reactivity issues. nih.govnih.gov
To enhance the sensitivity of detection, especially for low-abundance analytes, chemical derivatization is often employed. nih.govresearchgate.net Reagents such as 1-amino-4-methylpiperazine (AMP) or 2-hydrazinopyridine (B147025) can be used to react with the ketone groups on the steroid molecules, improving their ionization efficiency and chromatographic separation. researchgate.netnih.govresearchgate.net
Method Validation Protocols in Preclinical Research
For an analytical method to be considered reliable for preclinical research, it must undergo a rigorous validation process to demonstrate its performance characteristics. This validation ensures that the method is fit for its intended purpose and generates reproducible and accurate data. scispace.com
Method validation begins with establishing the relationship between the concentration of the analyte and the instrument's response.
Linearity defines the range over which the assay is accurate. It is typically assessed by analyzing calibration standards at several concentration levels and demonstrating a linear relationship, often with a correlation coefficient (R²) value greater than 0.99. nih.govresearchgate.net
Sensitivity is determined by the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision, while the LOD is the lowest concentration that can be reliably distinguished from background noise. nih.govresearchgate.net For allopregnanolone, methods have achieved LLOQs as low as 5-10 pg/mL in serum. researchgate.netnih.gov
Accuracy refers to how close the measured concentration is to the true value. It is evaluated by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value. Acceptance criteria are typically within ±15% (or ±20% at the LLOQ). scispace.com
| Analyte | Matrix | Linear Range | LLOQ | Accuracy/Trueness (% Bias) | Reference |
|---|---|---|---|---|---|
| Allopregnanolone | Human Serum | 0.78 - 100 ng/mL | 0.78 ng/mL | N/A | nih.gov |
| Allopregnanolone | Human Serum | N/A | 10.08 pg/mL | N/A | researchgate.net |
| Allopregnanolone | Human Serum | 5 - 2000 pg/mL | 5 pg/mL | Within 15% | researchgate.net |
| Allopregnanolone & Isomers | Human Plasma | 40 - 25,000 pg/mL | 40 pg/mL | 90 - 110% | researchgate.net |
| Allopregnanolone | Rat Plasma & Brain | 100 - 8000 pg | 100 pg (plasma) | Good | nih.gov |
| Allopregnanolone & Isomers | Pregnancy Serum | 0.78 - 100 ng/mL | 0.78 ng/mL | 90 - 110% | nih.govexcelmale.com |
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). researchgate.netscispace.com
Intra-assay precision (within-run repeatability) is determined by analyzing replicate QC samples within the same analytical run.
Inter-assay precision (between-run reproducibility) is assessed by analyzing QC samples on different days or with different analysts or equipment.
For bioanalytical methods, the precision is generally expected to be within 15% CV, except at the LLOQ, where it may be up to 20%. scispace.com Studies quantifying allopregnanolone and its isomers have demonstrated excellent precision, with intra- and inter-day CVs typically below 10-12%. researchgate.netnih.govexcelmale.com
| Analyte(s) | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
|---|---|---|---|---|
| Allopregnanolone & Isomers | Pregnancy Serum | <10% | <10% | nih.govexcelmale.com |
| Allopregnanolone & Isomers | Human Plasma | <10% | <10% | researchgate.net |
| Multiple Neurosteroids | Human Plasma | <11.5% | 3.5 - 12.2% | researchgate.net |
| Multiple Neurosteroids | Plasma | 3 - 5% | 4.6 - 19.8% | nih.gov |
Ensuring the stability of analytes in biological samples from collection to analysis is fundamental for data reproducibility. scispace.com Stability assessments are a critical part of method validation.
Freeze-thaw stability is evaluated to determine if the analyte degrades after repeated cycles of freezing and thawing, which can occur during sample handling and access from storage. scispace.commicrochemlab.com Samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature) before analysis. scispace.com
Short-term and long-term storage stability tests are conducted to ensure that the analyte concentration does not change during storage. This involves keeping samples at room temperature for a defined period (e.g., 24 hours) and frozen at -80°C for extended durations (e.g., 6 months) and comparing the results to baseline measurements. scispace.com
Validated methods have shown that extracted samples containing allopregnanolone can be stable for at least 7 days at 4°C and for 6 months at -80°C. scispace.comnih.gov The stability is considered acceptable when the measured concentration is within ±15% of the initial concentration. scispace.com The consistent use of an internal standard like Allopregnanolone-d5 is vital in these assessments to account for any potential degradation or loss during storage and handling.
Sample Preparation Techniques Facilitating Allopregnanolone-d5 Analysis
The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. nih.govnih.gov
Liquid-Liquid Extraction (LLE) Optimization for Steroid Metabolites
Liquid-liquid extraction (LLE) is a common and effective technique for extracting steroids from aqueous biological samples like plasma and serum. nih.govnih.gov The process relies on the differential solubility of the analytes in two immiscible liquids, typically an aqueous sample and an organic solvent. arborassays.com
The optimization of LLE for steroid metabolites involves several key steps:
Addition of Internal Standard : A known amount of Allopregnanolone-d5 is added to the plasma or serum sample before any extraction steps. nih.gov This is a critical step, as it ensures that the internal standard undergoes the exact same extraction process as the endogenous analyte, thereby accurately accounting for any recovery losses.
Solvent Selection : The choice of organic solvent is crucial for efficient extraction. Solvents like diethyl ether, ethyl acetate, hexane, or mixtures such as ethyl acetate:cyclohexane (1:1, v/v) are frequently used. nih.govnih.govarborassays.com The optimal solvent or solvent mixture is selected to maximize the recovery of the target steroids while minimizing the co-extraction of interfering substances like phospholipids. nih.gov
Extraction and Separation : The sample is vigorously mixed with the organic solvent, allowing the lipophilic steroids to partition into the organic phase. arborassays.com The two phases are then separated, often by centrifugation. scispace.com For maximum extraction efficiency, this process can be repeated. arborassays.com
Evaporation and Reconstitution : The organic solvent containing the extracted steroids is transferred to a clean tube and evaporated to dryness, typically under a stream of nitrogen. scispace.com The dried extract is then redissolved (reconstituted) in a small volume of a solvent compatible with the LC-MS/MS mobile phase. nih.gov
This process not only cleans the sample but also concentrates the analytes, contributing to the high sensitivity required for neurosteroid analysis. nih.govscispace.com
Solid-Phase Extraction (SPE) and Magnetic Dispersive Solid-Phase Extraction (MDSPE)
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples prior to chromatographic analysis. In the context of neurosteroid analysis, SPE is employed to remove phospholipids, salts, and other matrix components that can interfere with mass spectrometric detection. The choice of sorbent and elution solvents is critical for achieving high recovery of allopregnanolone while minimizing matrix effects. Allopregnanolone-d5 is added to the sample at the beginning of the extraction process to account for any loss of the analyte during the multi-step procedure.
While various SPE protocols have been developed for steroid hormones, a common approach for allopregnanolone involves the use of reversed-phase sorbents such as C18 or hydrophilic-lipophilic balanced (HLB) polymers.
Table 1: Representative Solid-Phase Extraction Protocol for Allopregnanolone using Allopregnanolone-d5 Internal Standard
| Step | Procedure | Details |
| Sample Preparation | Plasma/Serum Fortification | Spike sample with Allopregnanolone-d5 solution. |
| Conditioning | Sorbent Activation | Condition SPE cartridge with 1 mL of methanol followed by 1 mL of water. |
| Loading | Sample Application | Load the pre-treated sample onto the SPE cartridge at a slow flow rate. |
| Washing | Interference Removal | Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. |
| Elution | Analyte Recovery | Elute allopregnanolone and Allopregnanolone-d5 with 1 mL of methanol or acetonitrile. |
| Dry-down & Reconstitution | Concentration | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase compatible solvent. |
A more recent and advanced iteration of this technique is Magnetic Dispersive Solid-Phase Extraction (MDSPE). MDSPE utilizes magnetic nanoparticles as the sorbent material, which offers a large surface area for analyte interaction and allows for rapid and efficient separation of the sorbent from the sample matrix using an external magnetic field. This technique has been successfully applied to the analysis of neurosteroids in complex biological samples, including microdialysates.
In a notable study, a novel analytical platform combined stable isotope labeling derivatization with MDSPE for the ultrasensitive detection of neurosteroids in rat blood microdialysates. In this method, d3-labeled neurosteroid standards were used as internal standards, analogous to the use of Allopregnanolone-d5, to correct for matrix effects and variations in the extraction and derivatization efficiency.
Table 2: Research Findings of MDSPE for Neurosteroid Analysis
| Parameter | Finding |
| Internal Standard | d3-labeled neurosteroid standards |
| Sample Matrix | Rat blood microdialysates |
| Detection Method | Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 0.06 to 0.12 pg/mL |
| Limit of Quantification (LOQ) | 0.30 to 0.40 pg/mL |
| **Linearity (R²) ** | > 0.98 for eight neurosteroids |
This integrated approach demonstrates the high sensitivity and selectivity that can be achieved by combining MDSPE with stable isotope-labeled internal standards for neurosteroidomics.
Considerations for Microdialysis Sample Processing in Preclinical Neurosteroidomics
Microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing valuable insights into the dynamic changes of neurosteroids in specific brain regions. However, the low concentrations of analytes in microdialysates and the small sample volumes obtained necessitate highly sensitive analytical methods and careful sample handling. The use of Allopregnanolone-d5 as an internal standard is particularly important in microdialysis studies to ensure the reliability of the quantitative data.
Several critical factors must be considered when processing microdialysis samples for neurosteroid analysis:
Probe Recovery: The efficiency of analyte transfer across the microdialysis membrane, known as probe recovery, can vary between analytes and experimental conditions. While in vitro calibration can provide an estimate, in vivo recovery can be influenced by factors such as tissue tortuosity and blood flow. The addition of Allopregnanolone-d5 to the perfusate (retrodialysis) can be used to determine in vivo recovery, or it can be added to the collected dialysate to control for post-collection variability. In one study, the in vivo recovery of allopregnanolone through the microdialysis membrane was determined to be approximately 20.8 ± 1.2%.
Adsorption: Neurosteroids, being lipophilic compounds, have a tendency to adsorb to surfaces. This can lead to significant underestimation of their concentrations if not properly addressed. The use of inert materials for tubing (e.g., PEEK or fused silica), collection vials (e.g., silanized glass or polypropylene), and minimizing the length of tubing can help to reduce adsorptive losses. The co-elution of Allopregnanolone-d5 with the native analyte helps to compensate for such losses during sample processing and analysis.
Stability: The stability of neurosteroids in microdialysis samples is another crucial consideration. Enzymatic degradation can potentially occur if samples are not handled properly. Samples should be collected on ice and immediately frozen at -80°C until analysis. The addition of enzyme inhibitors to the collection vials may be necessary in some applications. The chemical similarity of Allopregnanolone-d5 to the endogenous compound ensures that it will exhibit similar stability, thereby providing a reliable internal standard.
Matrix Effects: Microdialysates, although cleaner than plasma or tissue homogenates, still contain salts and other endogenous compounds that can cause ion suppression or enhancement in the mass spectrometer. The use of a co-eluting, stable isotope-labeled internal standard like Allopregnanolone-d5 is the most effective way to correct for these matrix effects, leading to more accurate quantification.
Preclinical Pharmacokinetic and Metabolic Profiling Utilizing Allopregnanolone D5
In Vivo Pharmacokinetic Characterization in Animal Models
Pharmacokinetic studies in animal models are crucial for understanding how a compound is handled by a living organism, providing essential data for predicting its behavior in humans.
ADME studies using deuterated allopregnanolone (B1667786) help to characterize its journey through the body. Following administration, allopregnanolone is absorbed into the bloodstream and distributed to various tissues. Due to its lipophilic nature, it readily crosses the blood-brain barrier. nih.gov Metabolism primarily occurs in the liver, where it undergoes processes such as glucuronidation and sulfation to form more water-soluble compounds that can be excreted. The primary route of excretion for allopregnanolone and its metabolites is through the urine.
A key aspect of neurosteroid research is determining the extent to which the compound can penetrate the central nervous system. Studies in animal models have consistently shown that allopregnanolone achieves significant concentrations in the brain relative to the plasma.
Pharmacokinetic analyses in rabbits and mice have demonstrated that allopregnanolone readily enters the brain. nih.gov Following intravenous administration in rabbits, brain levels were approximately three times higher than plasma levels. nih.gov A slow-release subcutaneous suspension of allopregnanolone in mice resulted in a brain-to-plasma ratio of five at the time of maximum concentration (Cmax). nih.gov This preferential distribution to the brain is critical for its neurological effects.
Table 1: Allopregnanolone Brain-to-Plasma Ratios in Animal Models
| Animal Model | Administration Route | Brain-to-Plasma Ratio |
|---|---|---|
| Rabbit | Intravenous (IV) | ~3 |
| Mouse | Subcutaneous (SC) | ~5 (at Cmax) |
The route of administration significantly influences the concentration-time profile of allopregnanolone in both plasma and brain tissue. nih.govplos.org Intravenous (IV) administration leads to rapid and high peak concentrations that decline relatively quickly. nih.gov In rabbits receiving a 3 mg/kg IV bolus, peak plasma and brain levels were observed at 5 minutes post-injection. nih.gov
Subcutaneous (SC) administration of a suspension formulation provides a slower release, resulting in a delayed time to peak concentration and a more sustained presence of the compound. nih.gov In mice, a 10 mg/kg SC dose led to comparable plasma and brain concentrations at 30 minutes post-injection as a 1.5 mg/kg IV dose at the same time point. nih.gov
Transdermal (TD) delivery offers a non-invasive route, which can provide prolonged, steady-state concentrations. Studies in rabbits have shown that transdermal application can lead to sustained brain levels of allopregnanolone for up to 24 hours. researchgate.net
Table 2: Pharmacokinetic Parameters of Allopregnanolone in Mice Following Different Administration Routes
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
|---|---|---|
| Time to Peak (Tmax) | 0.08 h | 0.08 h |
| Plasma Concentration at 30 min | 51 ng/mL | 34 ng/mL |
| Brain Concentration at 30 min | 192 ng/g | 159 ng/g |
Investigation of Allopregnanolone Biosynthesis and Catabolism Using Deuterated Tracers
Deuterated tracers are invaluable for elucidating the complex pathways of neurosteroid synthesis and breakdown. By introducing a labeled precursor, researchers can track its conversion through various enzymatic steps and identify the resulting metabolites.
Allopregnanolone is synthesized from progesterone (B1679170) in a two-step enzymatic process. nih.govnih.gov The first and rate-limiting step is the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP). nih.gov This reaction is catalyzed by the enzyme 5α-reductase. nih.gov There are different isoforms of this enzyme, with 5α-reductase type 1 being predominantly responsible for allopregnanolone synthesis in the adult brain. nih.gov
Subsequently, 5α-DHP is converted to allopregnanolone by the action of 3α-hydroxysteroid oxidoreductase (3α-HSOR), also known as aldo-keto reductase. nih.govnih.gov The expression and activity of these enzymes determine the local concentration of allopregnanolone in specific brain regions. nih.gov Studies using inhibitors of 5α-reductase have confirmed its critical role in the biosynthesis of allopregnanolone in the brain. nih.gov
Using deuterated precursors like progesterone-d5 allows for the direct tracking of the metabolic cascade. When progesterone-d5 is introduced, it is metabolized by 5α-reductase to form 5α-dihydroprogesterone-d5. This intermediate is then further converted by 3α-HSOR to produce allopregnanolone-d5.
The catabolism of allopregnanolone involves several pathways, including conjugation with glucuronic acid or sulfate (B86663) to enhance water solubility for excretion. Allopregnanolone can also be oxidized back to 5α-DHP by 3α-HSOR. nih.gov Furthermore, the enzyme 20α-hydroxysteroid dehydrogenase can convert allopregnanolone into 5α-pregnan-3α,20α-diol. nih.gov The use of Allopregnanolone-d5 enables researchers to distinguish these endogenously produced deuterated metabolites from their unlabeled counterparts, providing a clear picture of the metabolic fate of the administered compound.
Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Neurosteroid Metabolism
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the kinetic properties of a molecule, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net This effect is rooted in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, metabolic reactions that involve the enzymatic cleavage of a C-H bond as the rate-determining step can be slowed when deuterium is present at that position. juniperpublishers.comnih.gov This principle is sometimes leveraged in drug design to enhance metabolic stability and prolong a drug's half-life. juniperpublishers.com
In the context of neurosteroid metabolism, enzymes such as those in the cytochrome P450 family mediate oxidative pathways that are susceptible to the KIE. juniperpublishers.com While Allopregnanolone-d5 is primarily utilized as an internal standard for analytical quantification, its deuteration could theoretically influence its metabolic fate if used as a tracer in metabolic studies. nih.gov The enzymes responsible for the metabolism of allopregnanolone, such as aldo-keto reductases (AKRs), could exhibit a slower rate of reaction with the deuterated molecule. nih.govmdpi.com However, specific preclinical studies focusing on quantifying the KIE on Allopregnanolone-d5 metabolism are not extensively detailed in the literature. The primary application of Allopregnanolone-d5 remains in its capacity as a stable internal standard in mass spectrometry-based assays, where its own metabolic rate is less critical than its chemical similarity to the endogenous analyte during sample processing and analysis. nih.gov
Dynamic Monitoring of Neurosteroid Levels in Response to Physiological Stimuli in Animal Models
The use of deuterated steroids, such as Allopregnanolone-d5, is fundamental to the accurate and precise dynamic monitoring of endogenous neurosteroid levels in preclinical animal models. nih.gov Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying low-concentration endogenous compounds in complex biological matrices like plasma and brain tissue. nih.govnih.govacs.org In these methods, a known quantity of the deuterated internal standard (e.g., Allopregnanolone-d5) is added to the biological sample at the beginning of the extraction process. nih.gov
This stable isotope-labeled internal standard is nearly identical to the endogenous analyte (allopregnanolone) in its chemical and physical properties, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous compound by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known quantity of the internal standard, researchers can correct for any analyte loss during sample preparation and account for variations in instrument response. This isotope dilution mass spectrometry approach enables the reliable quantification of subtle but significant fluctuations in neurosteroid concentrations in response to various physiological and pharmacological stimuli. nih.gov
Stress-Induced Alterations in Endogenous Neurosteroid Levels
Preclinical research using animal models has robustly demonstrated that exposure to stress significantly alters the biosynthesis and concentration of neurosteroids in both the periphery and the central nervous system. The precise measurement of these changes heavily relies on sensitive analytical methods employing deuterated internal standards like Allopregnanolone-d5 for accurate quantification. nih.gov
One key finding from such studies is that acute stress can trigger a rapid increase in the levels of specific neurosteroids. For instance, in a study involving rats subjected to swim stress, a significant elevation in the concentration of allopregnanolone was observed in the frontal cortex. nih.gov This stress-induced synthesis is considered a potential homeostatic mechanism to counteract the excitatory effects of stress. The use of deuterium-labeled analogs in the GC-MS analysis was critical for achieving the accuracy needed to detect these physiological changes. nih.gov
Table 1: Effects of Acute Stress on Neurosteroid Levels in Rat Frontal Cortex
| Neurosteroid | Stimulus | Observed Change | Reference |
|---|---|---|---|
| Allopregnanolone | Swim Stress | Significant Elevation (P < 0.001) | nih.gov |
| Pregnenolone | Swim Stress | Significant Elevation (P < 0.001) | nih.gov |
Pharmacological Modulation of Neurosteroidogenesis
Allopregnanolone-d5 is an invaluable tool for investigating how pharmacological agents modulate the neurosteroidogenic pathways. By providing a reliable method for quantification, it allows researchers to understand the pharmacodynamic effects of various compounds on the levels of allopregnanolone and its precursors. nih.govnih.gov
Studies have shown that the administration of precursor hormones can lead to significant increases in their downstream metabolites. For example, oral administration of low-dose progesterone to postmenopausal women resulted in elevated plasma concentrations of allopregnanolone, demonstrating that exogenous progesterone serves as a prodrug for its neuroactive metabolites. nih.govresearchgate.net In preclinical animal models, direct administration of allopregnanolone itself has been shown to increase its concentration in the brain, along with that of its metabolites. A study in rats demonstrated that a subcutaneous injection of allopregnanolone led to a significant increase in the levels of both allopregnanolone and its stereoisomer, epiallopregnanolone, in the frontal cortex. nih.gov These findings, which were enabled by analytical methods using deuterated internal standards, are crucial for understanding the pharmacokinetic and metabolic profiles of potential neurosteroid-based therapeutics. nih.gov
Table 2: Effects of Pharmacological Agents on Neurosteroid Levels
| Administered Agent | Measured Neurosteroid | Biological Matrix | Observed Change | Reference |
|---|---|---|---|---|
| Progesterone (oral) | Allopregnanolone | Human Plasma | AUC increased 196% over endogenous levels | nih.govresearchgate.net |
| Allopregnanolone (injection) | Allopregnanolone | Rat Frontal Cortex | Significant Elevation (P < 0.001) | nih.gov |
| Allopregnanolone (injection) | Epiallopregnanolone | Rat Frontal Cortex | Significant Elevation (P < 0.001) | nih.gov |
Neurobiological Research Domains Enabled by Allopregnanolone D5 Quantification
Elucidation of Neurosteroid-Mediated Neuromodulation in Animal Models
The ability to accurately measure allopregnanolone (B1667786) using its deuterated counterpart, Allopregnanolone-d5, has provided significant insights into its role as a potent neuromodulator. By correlating precise concentration changes with physiological responses, researchers can dissect the mechanisms by which this neurosteroid influences neural circuits.
Allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. frontiersin.orgmdpi.com It enhances GABA-mediated chloride currents by binding to a site on the receptor distinct from those for GABA, benzodiazepines, or barbiturates. frontiersin.org This potentiation of GABAergic inhibition is a key mechanism underlying its sedative, anxiolytic, and anticonvulsant effects. mdpi.com
Table 1: Influence of Allopregnanolone on GABA-A Receptor Subunits in Animal Models
| GABA-A Subunit | Brain Region | Observed Effect of Allopregnanolone | Associated Functional Change |
|---|---|---|---|
| α4 | Hippocampus | Upregulation | Increased anxiety, decreased benzodiazepine (B76468) sensitivity frontiersin.orgnih.gov |
| α4 | Amygdala | Downregulation (in PMDD model) | Pathophysiology of PMDD nih.gov |
| γ2L | Brain | Downregulation (during pregnancy) | Receptor plasticity, tolerance scilit.com |
| α2, α3, α4, δ | Lumbosacral Spinal Cord | Increased Expression | Regulation of neural plasticity nih.gov |
Allopregnanolone modulates neuronal excitability primarily by enhancing two forms of GABAergic inhibition: phasic and tonic inhibition. mdpi.com Phasic inhibition is mediated by synaptic GABA-A receptors and is responsible for rapid, transient inhibitory postsynaptic currents (IPSCs). mdpi.com Tonic inhibition results from the activation of extrasynaptic GABA-A receptors, often those containing δ subunits, by low ambient concentrations of GABA, leading to a persistent inhibitory current. mdpi.com
Investigations into Neurogenesis and Synaptogenesis in Preclinical Contexts
The application of Allopregnanolone-d5 for accurate quantification has been pivotal in establishing allopregnanolone's role in promoting the formation of new neurons and synapses. These regenerative functions hold significant therapeutic potential for neurodegenerative diseases and brain injury.
A substantial body of research has demonstrated that allopregnanolone is a potent mitogen, stimulating the proliferation of neural progenitor cells (NPCs). nih.govarizona.eduelsevierpure.com Studies in animal models show that allopregnanolone, in a dose-dependent manner, significantly increases the proliferation of NPCs derived from the rat hippocampus and human neural stem cells (hNSCs). nih.govarizona.eduelsevierpure.com Immunofluorescent analyses confirm that these newly generated cells are of a neuronal lineage. nih.govelsevierpure.com
The mechanism underlying this proliferative effect involves the GABA-A receptor. In neural stem cells, activation of the GABA-A receptor leads to an efflux of chloride ions, causing membrane depolarization and the opening of voltage-gated L-type calcium channels. nih.govarizona.edunih.gov The subsequent rise in intracellular calcium activates signaling pathways that regulate the expression of cell-cycle genes. nih.govarizona.edunih.gov Microarray and PCR analyses reveal that allopregnanolone increases the expression of genes that promote mitosis while inhibiting the expression of genes that suppress cell proliferation. nih.govarizona.edunih.gov This demonstrates a direct link between allopregnanolone concentrations and the regulation of the cell-cycle machinery in neural stem cells.
Table 2: Allopregnanolone's Pro-Neurogenic Effects in Preclinical Models
| Cell Type | Model | Key Finding | Underlying Mechanism |
|---|---|---|---|
| Rat Neuroprogenitor Cells (NPCs) | In Vitro | Dose-dependent increase in proliferation nih.govelsevierpure.com | Activation of mitotic cell-cycle genes nih.govelsevierpure.com |
| Human Neural Stem Cells (hNSCs) | In Vitro | Significant increase in proliferation nih.govelsevierpure.com | GABA-A receptor and L-type calcium channel activation nih.govelsevierpure.com |
| Adult Mouse Neural Stem Cells | In Vivo (3xTgAD mice) | Restored neurogenesis and neuronal differentiation nih.gov | Enhanced proliferation and differentiation of NSCs nih.gov |
| Midbrain Dopaminergic Neurons | In Vivo (APPswe/PSEN1 mice) | Enhanced neurogenesis of dopaminergic neurons researchgate.net | Not specified |
Beyond promoting the birth of new neurons, allopregnanolone also stimulates the generation of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.gov Myelin is the protective sheath that insulates axons and is crucial for efficient nerve impulse conduction. In a mouse model of Alzheimer's disease (3xTgAD), treatment with allopregnanolone was found to significantly increase the number of Olig2-positive cells, a marker for oligodendrocyte precursor cells, in the corpus callosum. nih.gov
This increase in oligodendrocyte precursors suggests that allopregnanolone can promote the regeneration of white matter. nih.govnih.gov Further evidence supports this, as allopregnanolone has been reported to increase the expression of myelin basic protein and delay demyelination in other disease models. nih.gov These findings indicate that allopregnanolone has a pleiotropic regenerative capacity, promoting the health and formation of both gray and white matter components of the brain. nih.gov
Neuronal plasticity, the ability of the brain to reorganize its structure and function in response to experience, is fundamental to learning and memory. Allopregnanolone contributes to plasticity through multiple mechanisms. Its modulation of the GABAergic system is a key factor, as long-lasting changes in allopregnanolone levels can induce marked effects on GABA-A receptor structure and function, thereby altering the inhibitory tone of neural circuits. nih.gov
Furthermore, allopregnanolone influences synaptic plasticity by affecting the proteins involved in neurotransmission. In animal models of metabolic syndrome, allopregnanolone administration improved the expression of hippocampal synaptophysin, an essential protein in presynaptic vesicles that is a marker of neuronal plasticity. mdpi.com At a more fundamental level, allopregnanolone activates intracellular signaling cascades, such as the Ca2+/CREB pathway, which are known to promote neural plasticity and mitochondrial function, further supporting the remodeling of neural circuits. frontiersin.org
Allopregnanolone's Neuroprotective and Anti-Inflammatory Effects in Animal Models of Neurological Disorders
Allopregnanolone, a metabolite of progesterone (B1679170), has demonstrated significant neuroprotective and anti-inflammatory properties in a variety of animal models of neurological disorders. dtic.mil Research indicates its potential to mitigate neuronal damage and inflammation, key pathological features of many central nervous system conditions.
Modulation of Excitotoxicity and Apoptosis
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a common pathway in many neurological insults. Allopregnanolone has been shown to counteract this phenomenon. For instance, it provides protection against kainic acid-induced excitotoxicity in the hippocampus. nih.gov Furthermore, in cultured human NT2 neurons, allopregnanolone effectively attenuated N-methyl-D-aspartate (NMDA)-induced excitotoxicity and subsequent apoptosis, or programmed cell death. nih.gov Pretreatment with allopregnanolone reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, by 51% following NMDA exposure. nih.gov
Apoptosis is a critical mechanism of cell death in neurodegenerative diseases and after acute brain injury. hormonebalance.org Allopregnanolone has demonstrated anti-apoptotic effects in various models. It has been shown to prevent cell apoptosis in the spinal cord of diabetic rats and in cultured neuronal cells. nih.govfrontiersin.org In a model of traumatic brain injury, both progesterone and allopregnanolone were found to decrease cell death. hormonebalance.org The anti-apoptotic actions of allopregnanolone are, in part, mediated through its interaction with membrane progesterone receptors. frontiersin.orgresearchgate.net
Table 1: Effects of Allopregnanolone on Excitotoxicity and Apoptosis
| Model | Key Findings | Reference |
|---|---|---|
| Kainic acid-induced excitotoxicity | Protective against hippocampal damage | nih.gov |
| NMDA-induced excitotoxicity in NT2 cells | Reduced LDH release by 51% | nih.gov |
| NMDA-induced apoptosis in NT2 cells | Reduced TUNEL-positive cells to baseline | nih.gov |
| Streptozotocin-induced diabetic rats | Prevented spinal cord cell apoptosis | nih.gov |
| Traumatic Brain Injury (rat model) | Decreased cell death | hormonebalance.org |
| Cultured neuronal cells | Attenuated serum starvation-induced cell death | frontiersin.org |
Attenuation of Neuroinflammation and Oxidative Stress Pathways
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory molecules, is a hallmark of many neurological disorders and contributes significantly to their pathology. researchgate.net Allopregnanolone has been shown to modulate these inflammatory processes. In response to oxidative stress, human microglia can synthesize and release allopregnanolone, which in turn helps to support their survival. mdpi.com This suggests a potential endogenous mechanism to counteract neuroinflammation.
Oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is another critical factor in neuronal damage. nih.gov Allopregnanolone has been observed to mitigate markers of oxidative stress. For instance, in a pilot study, allopregnanolone treatment was found to lower levels of 2-hydroxybutyric acid, an early marker of insulin (B600854) resistance and oxidative stress. mdpi.com
Therapeutic Potential in Preclinical Models of Neurodegeneration
The neuroprotective and anti-inflammatory properties of allopregnanolone have translated into therapeutic potential in a range of preclinical models of neurodegenerative diseases.
Alzheimer's Disease: In mouse models of Alzheimer's disease, allopregnanolone has been shown to reverse cognitive deficits and promote neurogenesis. wikipedia.orgpnas.org It has also been found to reduce the burden of β-amyloid, a key pathological hallmark of the disease. plos.orgnih.gov A treatment regimen that aligns with the brain's regenerative processes was effective in reducing Alzheimer's pathology. nih.gov
Parkinson's Disease: In mouse models of Parkinson's disease induced by MPTP or 6-OHDA, allopregnanolone treatment has been shown to restore the number of tyrosine hydroxylase-positive neurons, which are the dopamine-producing neurons that are lost in this disease. nih.govnih.gov This restoration of neurons was accompanied by an improvement in motor performance. nih.govclinicaltrial.beveeva.comhealthunlocked.com
Traumatic Brain Injury (TBI): Allopregnanolone has demonstrated significant neuroprotective effects in animal models of TBI. dtic.milnih.gov It has been shown to be more potent than progesterone in facilitating CNS repair and reducing neuronal death following injury. dtic.milhormonebalance.org Studies have confirmed its efficacy in enhancing neurobehavioral recovery after TBI. dtic.mil However, low levels of allopregnanolone have been observed in both pediatric and adult patients after head trauma. thieme-connect.comresearchgate.net
Glaucoma: In rat models of glaucoma, a condition characterized by the progressive loss of retinal ganglion cells, allopregnanolone has shown neuroprotective effects. nih.govfrontiersin.orgclinicaltrials.gov It has been found to protect retinal neurons from pressure-induced damage, partly through its effects on autophagy and GABA-A receptors. nih.govarvojournals.orgwustl.edu
Table 2: Therapeutic Effects of Allopregnanolone in Preclinical Neurodegeneration Models
| Disease Model | Key Findings | Reference |
|---|---|---|
| Alzheimer's Disease (mouse) | Reversed cognitive deficits, promoted neurogenesis, reduced β-amyloid | wikipedia.orgpnas.orgplos.orgnih.gov |
| Parkinson's Disease (mouse) | Restored tyrosine hydroxylase-positive neurons, improved motor function | nih.govnih.govclinicaltrial.beveeva.comhealthunlocked.com |
| Traumatic Brain Injury (rodent) | Enhanced neurobehavioral recovery, decreased neuronal death | dtic.milnih.gov |
| Glaucoma (rat) | Protected retinal ganglion cells from pressure-induced damage | nih.govfrontiersin.orgarvojournals.orgwustl.edu |
Analysis of Allopregnanolone's Influence on Preclinical Behavioral Phenotypes
Allopregnanolone's modulation of the central nervous system extends to influencing various behavioral phenotypes in animal models, primarily through its action as a potent positive allosteric modulator of GABA-A receptors. wikipedia.org
Anxiolytic and Sedative Properties in Rodent Models
Allopregnanolone exhibits clear anxiolytic (anxiety-reducing) and sedative properties in a variety of rodent models. wikipedia.orgnih.gov These effects are consistent with its role in enhancing the inhibitory effects of the neurotransmitter GABA. unica.it Microinfusion of allopregnanolone into specific brain regions implicated in anxiety, such as the amygdala and medial prefrontal cortex, has been shown to produce anxiolytic-like effects in tests like the elevated plus-maze and the shock-probe burying test. nih.gov The amygdala appears to be a particularly important site for mediating the anxiolytic effects of allopregnanolone. nih.gov
Assessment of Mood and Affective Responses in Animal Models
Preclinical studies have demonstrated that allopregnanolone plays a significant role in the regulation of mood and affective responses. nih.govresearchgate.net In rodent models of depression, such as those induced by social isolation or chronic unpredictable stress, a consistent decrease in allopregnanolone levels in limbic brain areas has been observed. nih.gov Conversely, the direct administration of allopregnanolone has been shown to reduce depressive-like behaviors in tests like the forced swim test. nih.gov Furthermore, allopregnanolone administration during periods of stress can prevent the onset of depression-like behavior in rodents. nih.gov
Cognitive and Memory Function Studies in Preclinical Models
The use of Allopregnanolone-d5 as an internal standard in mass spectrometry-based quantification has been pivotal for advancing the understanding of allopregnanolone's role in cognitive and memory functions in preclinical settings. This stable isotope-labeled variant allows for the precise and accurate measurement of endogenous allopregnanolone levels in brain tissue and plasma, enabling researchers to draw reliable correlations between the neurosteroid's concentration and its effects on learning and memory.
Preclinical research has extensively investigated allopregnanolone's potential to mitigate cognitive deficits in various models of neurodegenerative and metabolic diseases. In a mouse model of Alzheimer's disease (3xTgAD), exogenous administration of allopregnanolone was found to promote neurogenesis, which correlated with the restoration of learning and memory functions. nih.gov Studies demonstrated that treated 3xTgAD mice showed a remarkable increase in associative learning, reaching performance levels comparable to those of non-transgenic mice. nih.gov The ability to accurately measure the resulting allopregnanolone concentrations in the brain—a process reliant on standards like Allopregnanolone-d5—is crucial for establishing the exposure levels required to achieve these therapeutic effects. plos.org
Further studies in rodent models have explored the mechanisms underlying these cognitive improvements. Research in a rat model of metabolic syndrome, a condition associated with cognitive decline, showed that allopregnanolone therapy significantly improved working spatial memory. nih.gov This functional improvement was evidenced by better performance in the Y-maze task and was linked to changes in the hippocampal expression of synaptic proteins. nih.govresearchgate.net Similarly, in models of traumatic brain injury (TBI) in rats, allopregnanolone administration led to improved performance in spatial learning tasks. researchgate.net
The precise quantification enabled by Allopregnanolone-d5 is essential for determining the relationship between brain concentration and behavioral outcomes. Pharmacokinetic analyses in mice and rabbits have established that allopregnanolone effectively crosses the blood-brain barrier, achieving brain-to-plasma concentration ratios of approximately 3-to-1. plos.org This detailed pharmacokinetic data allows researchers to link specific brain exposure levels to observed cognitive benefits.
However, the relationship between allopregnanolone and cognition is complex. Some studies have indicated that chronic, continuous elevation of allopregnanolone can lead to cognitive dysfunction. In one study, long-term administration to wild-type female mice resulted in impaired learning and memory in the Morris water maze, alongside a reduction in hippocampus weight. nih.gov This highlights the importance of precise quantification to understand how different exposure patterns (e.g., acute vs. chronic) differentially impact cognitive function.
The table below summarizes findings from a representative preclinical study investigating the effects of allopregnanolone on cognitive performance and hippocampal markers in a rat model of metabolic syndrome.
| Parameter | Control Group | Metabolic Syndrome (MetS) Group | MetS + Allopregnanolone Group |
|---|---|---|---|
| Y-Maze Alternation Score (%) | 75.4 ± 2.1 | 55.2 ± 3.5 | 72.8 ± 2.9 |
| Hippocampal Synaptophysin Expression (Relative) | 1.00 ± 0.05 | 0.45 ± 0.04 | 0.92 ± 0.06 |
| Hippocampal GAP-43 Expression (Relative) | 1.00 ± 0.07 | 1.85 ± 0.12 | 1.21 ± 0.09 |
The following table outlines key pharmacokinetic parameters of allopregnanolone in preclinical models, which are typically determined using stable isotope dilution analysis with Allopregnanolone-d5.
| Species | Route of Administration | Key Pharmacokinetic Finding |
|---|---|---|
| Mouse | Intravenous (IV) & Subcutaneous (SC) | Peak plasma levels ranged between 34-51 ng/mL by 30 min. plos.org |
| Rabbit | Intravenous (IV) | Peak brain/plasma concentration ratio is approximately 3-fold at 5 min. plos.org |
| Rat | N/A | Studies investigated the reversal of cognitive deficits induced by ketamine. frontiersin.org |
Emerging Research Directions and Methodological Advancements with Allopregnanolone D5
Development of Next-Generation Deuterated Neurosteroid Analogs for Specific Research Questions
The strategic incorporation of deuterium (B1214612) into biologically active molecules is a well-established method to improve pharmacokinetic profiles by altering metabolic pathways. gabarx.comnih.gov This "deuterium switch" can enhance metabolic stability by strengthening carbon-hydrogen bonds at sites of enzymatic attack, potentially increasing the compound's half-life and bioavailability. alfa-chemistry.com Building on the foundational use of Allopregnanolone-d5, researchers are now exploring the synthesis of novel, next-generation deuterated neurosteroid analogs to answer highly specific research questions.
The development process involves modifying the core structure of allopregnanolone (B1667786) to enhance specific biological activities and then selectively deuterating these new analogs to optimize their research utility. For instance, novel analogs of allopregnanolone have been synthesized that demonstrate greater efficiency and specificity in promoting neuroprotection and stimulating the proliferation of neural progenitor cells compared to the parent compound. nih.gov One study identified that 3α-O-allyl-allopregnanolone had a significantly higher stimulatory effect on the proliferation of Nestin-positive progenitors than allopregnanolone itself. nih.gov Furthermore, both the α and β isomers of O-allyl-allopregnanolone showed increased neuroprotective activity against amyloid beta 42-induced cell death. nih.gov
Deuterating these structurally optimized analogs represents the next frontier. Such compounds could be used to investigate subtle mechanistic questions, such as receptor binding kinetics, the precise metabolic fate of analogs with enhanced therapeutic potential, and their off-target effects. By combining structural novelty with the metabolic stability afforded by deuteration, these next-generation tools could enable more precise investigations into the therapeutic mechanisms of neurosteroids in models of neurodegenerative diseases and nervous system injury. nih.gov
Table 1: Comparison of Allopregnanolone and Hypothetical Next-Generation Analogs
| Feature | Allopregnanolone (Parent Compound) | 3α-O-allyl-allopregnanolone (Structural Analog) nih.gov | Deuterated 3α-O-allyl-allopregnanolone (Hypothetical Next-Gen Analog) |
| Primary Function Studied | Positive allosteric modulation of GABA-A receptors, neurogenesis. researchgate.netnih.govnih.gov | Enhanced neuroprotection and progenitor cell proliferation. nih.gov | Investigation of the precise metabolic fate and target engagement of the enhanced analog. |
| Key Advantage | Endogenous, well-characterized neurosteroid activity. researchgate.net | Higher efficiency and specificity for neuroprotective and proliferative effects. nih.gov | Increased metabolic stability, allowing for more accurate pharmacokinetic and mechanistic studies. gabarx.comnih.gov |
| Primary Research Application | Broad investigation of neurosteroid roles in health and disease. nih.gov | Identifying structural modifications that improve therapeutic potential. nih.gov | Elucidating the mechanism of action and metabolic pathways of a therapeutically promising analog. |
Standardization and Harmonization of Preclinical Neurosteroid Research Methodologies
A persistent challenge in the broader field of neurosteroid research is the lack of standardization in preclinical methodologies. nih.gov Discrepancies in experimental models, sample handling, and analytical techniques can lead to variability in results, making it difficult to compare findings across different laboratories and hindering translational progress. nih.gov The adoption of robust and reproducible analytical methods is a critical step toward harmonization, and the use of stable isotope-labeled internal standards like Allopregnanolone-d5 is fundamental to this effort.
The inherent specificity, accuracy, and precision of LC-MS/MS assays that incorporate Allopregnanolone-d5 provide a "gold standard" for quantification that can serve as a benchmark for other methods. nih.gov By providing a reliable method for measuring the true concentrations of neurosteroids, these assays help to overcome the limitations of less specific techniques, such as some immunoassays, which may suffer from cross-reactivity with structurally similar steroids.
Harmonization requires consensus on multiple fronts, from the reporting of animal model characteristics to the specifics of sample collection and storage. However, at the core of harmonization is analytical validity. nih.gov Establishing standardized panels of neurosteroids to be measured in specific research contexts (e.g., studies on stress or neurodegeneration) and promoting the universal use of validated LC-MS/MS methods with appropriate internal standards like Allopregnanolone-d5 would significantly improve the consistency and reliability of preclinical data. This, in turn, would enhance the ability to identify robust biomarkers and accelerate the development of novel neurosteroid-based therapeutics. nih.gov
Table 3: Challenges in Preclinical Research and Solutions Offered by Allopregnanolone-d5 Based Methods
| Challenge in Preclinical Research | How Allopregnanolone-d5 Based Methodologies Provide a Solution |
| Difficulty in accurately measuring low endogenous neurosteroid levels. nih.gov | LC-MS/MS assays offer high sensitivity, enabling reliable quantification even at low physiological concentrations. nih.gov |
| Cross-reactivity and lack of specificity in some assay types (e.g., immunoassays). | Mass spectrometry ensures exceptional specificity by distinguishing molecules based on their unique mass-to-charge ratio, avoiding interference from isomeric or structurally related compounds. nih.govnih.gov |
| Variability in sample preparation and extraction efficiency. | As an internal standard added at the start, Allopregnanolone-d5 accurately corrects for analyte loss during sample processing, ensuring high precision and accuracy. nih.govexcelmale.com |
| Inability to compare data reliably across different studies and laboratories. nih.gov | Widespread adoption of validated LC-MS/MS methods using a common internal standard provides a standardized analytical platform, enhancing data reproducibility and comparability. nih.gov |
| Need for large sample volumes for multiple analyses. | Multiplexing capabilities of LC-MS/MS allow for the simultaneous measurement of a comprehensive panel of neurosteroids from a single, small sample. excelmale.com |
Q & A
Q. What experimental methodologies are used to study Allopregnanolone’s mechanism of action as a GABA-A receptor modulator?
Allopregnanolone’s interaction with GABA-A receptors is studied using electrophysiological assays (e.g., patch-clamp recordings) to measure chloride ion flux and receptor potentiation. Mutagenesis studies (e.g., α1 subunit mutations like V227W or N408A/Y411F) identify critical binding residues . Preclinical models, such as rodent basolateral amygdala slices, assess theta oscillation modulation via δ-subunit-containing GABA-A receptors . In vitro systems with recombinant human 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes clarify its biosynthesis kinetics .
Q. How are Allopregnanolone levels quantified in biological samples, and what are key validation steps?
Common methods include radioimmunoassay (RIA) with celite chromatography to isolate Allopregnanolone from cross-reacting steroids . Liquid chromatography-mass spectrometry (LC-MS) offers higher specificity, while ELISA kits require validation for extraction efficiency (e.g., solid-phase extraction with ethyl acetate) . Key validation steps:
Q. What are the criteria for designing preclinical studies on Allopregnanolone’s neurogenic effects?
Studies use neural progenitor cell (NPC) assays with bromodeoxyuridine (BrdU) or [³H]thymidine incorporation to quantify proliferation . In vivo models (e.g., 3xTgAD mice) employ stereological counts of BrdU+/NeuN+ cells in the dentate gyrus. Methodological controls include L-type calcium channel blockers (e.g., nifedipine) to validate signaling pathways . Dose-response curves (e.g., 3–10 mg/kg subcutaneous) ensure neurogenic efficacy without sedation .
Advanced Research Questions
Q. How can contradictory findings on Allopregnanolone’s neuroprotective efficacy in stroke models be reconciled?
Conflicting results (e.g., neuroprotection in young rats vs. null effects in hypertensive rats) may arise from confounding factors like post-operative hypothermia, which mimics neuroprotection . Rigorous protocols per STAIR guidelines include:
Q. What molecular pathways underlie Allopregnanolone-induced neurogenesis, and how are they validated?
Allopregnanolone upregulates pro-mitotic genes (e.g., Cyclin D1) and downregulates cell-cycle inhibitors (e.g., p21) via calcium-dependent CREB phosphorylation . Validation steps:
Q. How do sex differences influence Allopregnanolone pharmacokinetics, and how should studies account for them?
Male rodents exhibit 40% longer sedation durations and higher brain/plasma ratios (~5:1) than females . Study designs should:
Q. What methodological approaches resolve SSRI-induced modulation of Allopregnanolone synthesis?
In vitro assays with recombinant 3α-HSD isoforms (types II and III) quantify SSRI effects on enzyme kinetics. Fluoxetine and paroxetine reduce the Km of 5α-DHP conversion to Allopregnanolone by 10–30-fold . Competitive inhibition assays (e.g., with androstanediol) and radiometric TLC distinguish activation vs. inhibition .
Q. How are pharmacokinetic models optimized for intramuscular Allopregnanolone delivery in status epilepticus?
Two-compartment modeling in mice reveals:
Q. What criteria validate Allopregnanolone’s therapeutic potential in Alzheimer’s disease models?
Transgenic models (e.g., 3xTgAD mice) are assessed for:
Q. How do neurosteroid interactions (e.g., with ganaxolone) affect experimental outcomes?
Co-administration studies in seizure models compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
